molecular formula C8H9IN2S B14633081 Thiourea, N-(2-iodophenyl)-N'-methyl- CAS No. 53305-87-6

Thiourea, N-(2-iodophenyl)-N'-methyl-

Katalognummer: B14633081
CAS-Nummer: 53305-87-6
Molekulargewicht: 292.14 g/mol
InChI-Schlüssel: CQUWDORGMZULLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-(2-iodophenyl)-N’-methyl- is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-iodophenyl)-N’-methyl- typically involves the reaction of 2-iodoaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

2-Iodoaniline+Methyl isothiocyanateThiourea, N-(2-iodophenyl)-N’-methyl-\text{2-Iodoaniline} + \text{Methyl isothiocyanate} \rightarrow \text{Thiourea, N-(2-iodophenyl)-N'-methyl-} 2-Iodoaniline+Methyl isothiocyanate→Thiourea, N-(2-iodophenyl)-N’-methyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-(2-iodophenyl)-N’-methyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Thiourea, N-(2-iodophenyl)-N’-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thiourea, N-(2-iodophenyl)-N’-methyl- involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong interactions with metal ions, which can influence various biochemical pathways. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Thiourea, N-(2-iodophenyl)-N’-phenyl-
  • Thiourea, N-(2-iodophenyl)-N’-ethyl-
  • Thiourea, N-(2-iodophenyl)-N’-propyl-

Uniqueness

Thiourea, N-(2-iodophenyl)-N’-methyl- is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its steric and electronic properties. These features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

53305-87-6

Molekularformel

C8H9IN2S

Molekulargewicht

292.14 g/mol

IUPAC-Name

1-(2-iodophenyl)-3-methylthiourea

InChI

InChI=1S/C8H9IN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)

InChI-Schlüssel

CQUWDORGMZULLX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)NC1=CC=CC=C1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.